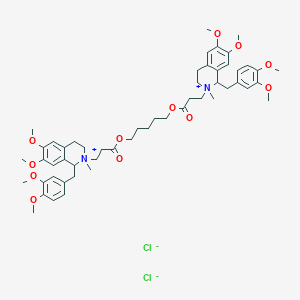
1,3-Dioxolan-2-ylmethyl(triphenyl)phosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide is a chemical compound with the molecular formula C₂₂H₂₂O₂P·Br. . This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent, such as (1,3-dioxolan-2-yl)methyl bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization from solvents like dichloromethane and diethyl ether .
Industrial Production Methods: On an industrial scale, the production of (1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: (1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide primarily undergoes substitution reactions, particularly in the context of Wittig reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions:
Wittig Reactions: Typically carried out in the presence of strong bases like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran or dimethyl sulfoxide.
Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide or sodium borohydride, respectively.
Major Products: The major products formed from these reactions include alkenes (from Wittig reactions) and various oxidized or reduced derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide finds extensive applications in scientific research:
Chemistry: Used as a reagent in Wittig reactions to synthesize alkenes with a 1,3-dioxolane moiety.
Industry: Applied in the regio-selective preparation of indole derivatives and other complex organic molecules.
Mécanisme D'action
The mechanism of action of (1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide in Wittig reactions involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The molecular targets and pathways involved include the carbonyl group of aldehydes or ketones, leading to the formation of new carbon-carbon double bonds .
Comparaison Avec Des Composés Similaires
Triphenylphosphonium Bromide: Lacks the 1,3-dioxolane moiety, making it less versatile in certain synthetic applications.
(1,3-Dioxolan-2-yl)methyltriphenylphosphonium Chloride: Similar structure but different counterion, which can affect solubility and reactivity.
Uniqueness: (1,3-Dioxolan-2-yl)methyltriphenylphosphonium Bromide is unique due to its ability to introduce a 1,3-dioxolane moiety into target molecules, providing additional functionalization options in organic synthesis. Its stability and reactivity make it a preferred choice in various chemical transformations .
Propriétés
Formule moléculaire |
C22H23BrO2P+ |
|---|---|
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
1,3-dioxolan-2-ylmethyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C22H22O2P.BrH/c1-4-10-19(11-5-1)25(18-22-23-16-17-24-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,22H,16-18H2;1H/q+1; |
Clé InChI |
FRHRVQQUICVJDG-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


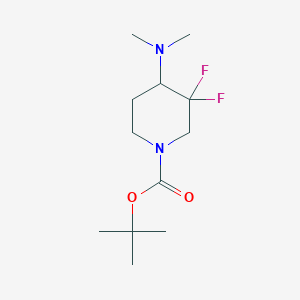

![Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12824090.png)
![((1S,3S,4S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B12824091.png)
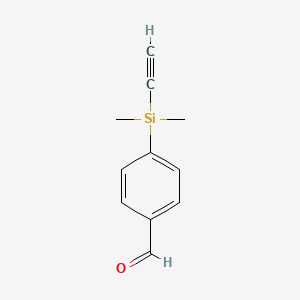
![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B12824104.png)
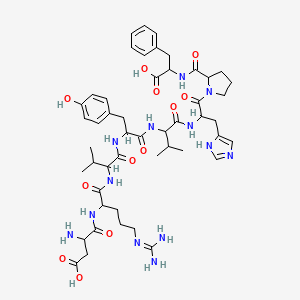
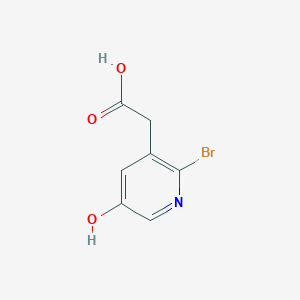
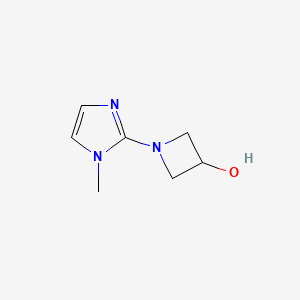
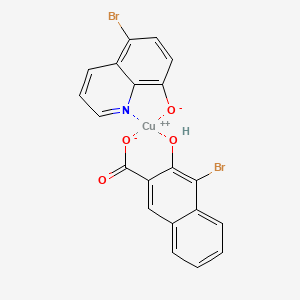
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B12824147.png)


